molecular formula C16H15N3O4 B352253 2-(3-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 94460-36-3

2-(3-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B352253
CAS No.: 94460-36-3
M. Wt: 313.31g/mol
InChI Key: ZOCOMNRSWQSSKQ-YVLHZVERSA-N
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Description

2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetohydrazide backbone, with a 3-methylphenoxy group and a 3-nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(3-methylphenoxy)acetohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the hydrazine derivative.

    Substitution: The major products are the substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the nitro and hydrazone groups suggests potential interactions with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenoxy)acetohydrazide: Lacks the nitrobenzylidene moiety.

    N’-(3-nitrobenzylidene)acetohydrazide: Lacks the methylphenoxy group.

    2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a different position of the methyl group on the phenoxy ring.

Uniqueness

2-(3-methylphenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of the 3-methylphenoxy and 3-nitrobenzylidene groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[(Z)-(3-nitrophenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-12-4-2-7-15(8-12)23-11-16(20)18-17-10-13-5-3-6-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOMNRSWQSSKQ-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94460-36-3
Record name 2-(3-METHYLPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE
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